molecular formula C15H17N3O3 B2397908 N-[Cyano(cyclopropyl)methyl]-3-nitro-4-propan-2-ylbenzamide CAS No. 1825690-28-5

N-[Cyano(cyclopropyl)methyl]-3-nitro-4-propan-2-ylbenzamide

Cat. No.: B2397908
CAS No.: 1825690-28-5
M. Wt: 287.319
InChI Key: QYXNRPRJSQEUHG-UHFFFAOYSA-N
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Description

N-[Cyano(cyclopropyl)methyl]-3-nitro-4-propan-2-ylbenzamide is a complex organic compound characterized by the presence of a cyano group, a cyclopropyl group, a nitro group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano(cyclopropyl)methyl]-3-nitro-4-propan-2-ylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-nitro-4-propan-2-ylbenzoic acid with cyclopropylmethylamine to form an amide intermediate. This intermediate is then subjected to a cyanation reaction using a suitable cyanating agent such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[Cyano(cyclopropyl)methyl]-3-nitro-4-propan-2-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives depending on the nucleophile used.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form heterocyclic structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various amine derivatives, substituted benzamides, and heterocyclic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[Cyano(cyclopropyl)methyl]-3-nitro-4-propan-2-ylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-[Cyano(cyclopropyl)methyl]-3-nitro-4-propan-2-ylbenzamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to biological effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • N-[Cyano(cyclopropyl)methyl]-3-nitrobenzamide
  • N-[Cyano(cyclopropyl)methyl]-4-nitrobenzamide
  • N-[Cyano(cyclopropyl)methyl]-3-nitro-4-methylbenzamide

Uniqueness

N-[Cyano(cyclopropyl)methyl]-3-nitro-4-propan-2-ylbenzamide is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications .

Properties

IUPAC Name

N-[cyano(cyclopropyl)methyl]-3-nitro-4-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-9(2)12-6-5-11(7-14(12)18(20)21)15(19)17-13(8-16)10-3-4-10/h5-7,9-10,13H,3-4H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXNRPRJSQEUHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C(=O)NC(C#N)C2CC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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